2-(2-Methylpropyl)naphthalene-1-sulfonic acid
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Overview
Description
2-(2-Methylpropyl)naphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. These compounds are characterized by the presence of a sulfonic acid group attached to a naphthalene ring. The compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Methylpropyl)naphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method includes mixing a melted naphthalene-containing raw material with a sulfonating agent, such as sulfuric acid, at elevated temperatures. The reaction is carried out at temperatures higher than the melting point of the naphthalene-containing raw material, often around 160-168°C .
Industrial Production Methods
In industrial settings, the sulfonation process is optimized to ensure high yield and purity of the target compound. The sulfonation is carried out in a triple system involving technical naphthalene sulfonic acid, the naphthalene-containing raw material, and the sulfonating agent. This method ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonic acid group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include naphthol derivatives, disulfonic acids, and polymeric sulfonic acids .
Scientific Research Applications
2-(2-Methylpropyl)naphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, dispersants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)naphthalene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Another naphthalenesulfonic acid with the sulfonic group at the 2-position.
Naphthalene-1-sulfonic acid: A closely related compound with the sulfonic group at the 1-position
Uniqueness
2-(2-Methylpropyl)naphthalene-1-sulfonic acid is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
80137-59-3 |
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Molecular Formula |
C14H16O3S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
2-(2-methylpropyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H16O3S/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)14(12)18(15,16)17/h3-8,10H,9H2,1-2H3,(H,15,16,17) |
InChI Key |
YRJSLCBKZMMEPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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